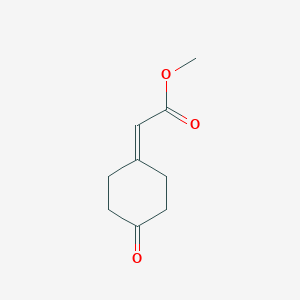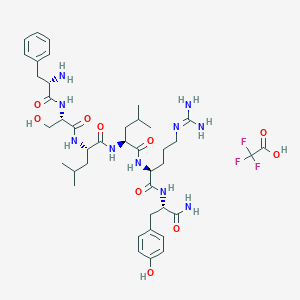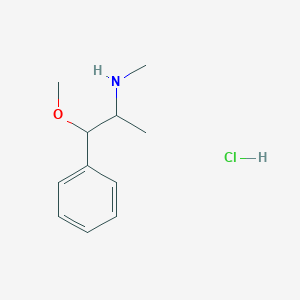![molecular formula C6H12O6 B13780086 L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
L-Glucose-[1-3H(N)]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glucose-[1-3H(N)] is a radiolabeled form of L-Glucose, an aldohexose monosaccharide. It is the L-isomer of glucose, making it the enantiomer of the more common D-Glucose. L-Glucose does not occur naturally in living organisms but can be synthesized in the laboratory. The radiolabeling with tritium (3H) allows for the tracking and study of glucose metabolism and other biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glucose-[1-3H(N)] typically involves the tritiation of L-Glucose. This process can be achieved through catalytic hydrogenation in the presence of tritium gas. The reaction conditions often include a catalyst such as palladium on carbon and a solvent like ethanol. The reaction is carried out under controlled temperature and pressure to ensure the incorporation of tritium into the glucose molecule.
Industrial Production Methods
Industrial production of L-Glucose-[1-3H(N)] follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle tritium gas safely and efficiently. The final product is purified using techniques such as chromatography to ensure high purity and specific activity.
化学反应分析
Types of Reactions
L-Glucose-[1-3H(N)] undergoes various chemical reactions, including:
Oxidation: L-Glucose can be oxidized to form L-Glucuronic acid.
Reduction: It can be reduced to form L-Sorbitol.
Substitution: Various functional groups can be substituted on the glucose molecule.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid or potassium permanganate are commonly used.
Reduction: Sodium borohydride or hydrogen gas with a catalyst can be used.
Substitution: Various organic reagents depending on the desired substitution.
Major Products
Oxidation: L-Glucuronic acid
Reduction: L-Sorbitol
Substitution: Various substituted glucose derivatives
科学研究应用
L-Glucose-[1-3H(N)] has numerous applications in scientific research:
Chemistry: Used as a tracer to study glucose metabolism and pathways.
Biology: Helps in understanding cellular uptake and utilization of glucose.
Medicine: Used in research related to diabetes and other metabolic disorders.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools.
作用机制
L-Glucose-[1-3H(N)] exerts its effects by participating in glucose metabolism. The tritiated glucose is taken up by cells and undergoes glycolysis, where it is phosphorylated by hexokinase to form glucose-6-phosphate. This allows researchers to track the metabolic pathways and understand the molecular targets and pathways involved in glucose utilization.
相似化合物的比较
Similar Compounds
D-Glucose: The most common isomer of glucose, naturally occurring and widely used in metabolism.
L-Sorbitol: A reduction product of L-Glucose, used as a sugar substitute.
L-Glucuronic acid: An oxidation product of L-Glucose, involved in detoxification processes.
Uniqueness
L-Glucose-[1-3H(N)] is unique due to its radiolabeling with tritium, which allows for precise tracking and study of glucose metabolism. Unlike D-Glucose, L-Glucose is not metabolized by most organisms, making it a valuable tool in research to differentiate between metabolic pathways.
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.16 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy-1-tritiohexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1T |
InChI 键 |
GZCGUPFRVQAUEE-VKERAGMXSA-N |
手性 SMILES |
[3H]C(=O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






